(2S)-2-(difluoromethyl)azetidine;hydrochloride
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Overview
Description
“(2S)-2-(Difluoromethyl)azetidine hydrochloride” is a variant of azetidines, which are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines have seen remarkable advances in their chemistry and reactivity . The synthesis of azetidines has been organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . A mild visible-light-driven method has been reported to access densely functionalised azetidines by subjecting azabicyclo[1.1.0]butanes (ABBs) to radical strain-release (RSR) photocatalysis .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . The addition of nucleophilic organometallic species onto in situ generated azabicyclobutanes enables the selective formation of 3-arylated azetidine intermediates through strain-release .Physical and Chemical Properties Analysis
Azetidine hydrochloride is soluble in water (103.8°C at 760 mmHg) . It is hygroscopic and reacts with strong oxidizing agents .Scientific Research Applications
Overview
The research on (2S)-2-(Difluoromethyl)azetidine hydrochloride within scientific domains is vast, encompassing various fields such as gene expression regulation, antimicrobial effects, toxicology, and drug repurposing. This compound, like many others, serves as a critical element in understanding the biochemical and molecular underpinnings of numerous biological processes and disease mechanisms. Below, we explore several scientific research applications of this compound, focusing on its use in gene expression studies, antimicrobial properties, environmental toxicology, and potential therapeutic uses.
Gene Expression Regulation
One significant application of (2S)-2-(Difluoromethyl)azetidine hydrochloride is found in the study of gene expression regulation. Research indicates that certain analogs, such as 5-Aza-2′-deoxycytidine (AzaD), activate methylated and silenced genes through promoter demethylation, impacting gene expression in a context-dependent manner. This property is crucial for understanding the molecular basis of diseases and developing therapeutic strategies R. S. Seelan, P. Mukhopadhyay, M. Pisano, R. Greene, 2018.
Antimicrobial Effects
Another area of interest is the antimicrobial effects of compounds like chlorhexidine, which is widely used as an antiseptic and disinfectant. Despite its widespread use, its potential to cause anaphylactic shock is underestimated, highlighting the importance of understanding the antimicrobial and safety profiles of such compounds A. Krautheim, T. Jermann, A. Bircher, 2004.
Environmental Toxicology
In environmental toxicology, the study of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity is crucial for understanding its impact on ecosystems. Research on 2,4-D explores its toxicology and mutagenicity, contributing to the development of safer agricultural practices and environmental protection strategies Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.
Therapeutic Uses and Drug Repurposing
Furthermore, the exploration of aziridine alkaloids and their analogs for potential therapeutic applications showcases the diverse therapeutic possibilities of compounds like (2S)-2-(Difluoromethyl)azetidine hydrochloride. These compounds exhibit antitumor, antimicrobial, and antibacterial effects, indicating their potential as drug prototypes and leads for drug discovery Fyaz M. D. Ismail, D. Levitsky, V. Dembitsky, 2009.
Mechanism of Action
Safety and Hazards
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are being explored .
Relevant Papers The analysis above is based on the information retrieved from several relevant papers . These papers provide a comprehensive overview of the synthesis, reactivity, and application of azetidines, including “(2S)-2-(Difluoromethyl)azetidine hydrochloride”. They offer valuable insights into the most recent advances, trends, and future directions in this field.
Properties
IUPAC Name |
(2S)-2-(difluoromethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-2-7-3;/h3-4,7H,1-2H2;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDCRCWKQTOLN-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.